molecular formula C14H19NO5 B047238 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone CAS No. 92142-32-0

1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone

Cat. No.: B047238
CAS No.: 92142-32-0
M. Wt: 165.23 g/mol
InChI Key: ZJSIFVODFDHYJU-XXKWJKJXSA-N
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Description

1-[(1S,6S)-9-Azabicyclo[4.2.1]non-2-en-2-yl]ethanone is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system.

Mechanism of Action

Anatoxin-AS, also known as 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone, is a potent neurotoxin produced by several species of cyanobacteria . This compound has been the subject of extensive research due to its potential impact on public health and its unique biochemical properties.

Target of Action

The primary target of Anatoxin-AS is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in transmitting signals in the nervous system. By binding to this receptor, Anatoxin-AS can significantly influence neurological activity.

Mode of Action

Anatoxin-AS acts as an agonist at the nAChR, where it mimics the binding of the receptor’s natural ligand, acetylcholine . This binding triggers a series of events that lead to the opening of an ion channel, allowing the flow of ions across the neuron’s membrane . This ion flow then triggers further electrical signals within the neuron, leading to various physiological effects.

Biochemical Pathways

It is known that the toxin can passively cross biological membranes and act rapidly on its target . The rapid action of Anatoxin-AS suggests that it may affect multiple biochemical pathways, particularly those involved in neurotransmission .

Pharmacokinetics

It is known that anatoxin-as is very soluble in water , which may influence its bioavailability and distribution within the body. More research is needed to fully understand the ADME properties of Anatoxin-AS .

Result of Action

The binding of Anatoxin-AS to the nAChR can lead to a range of effects, including loss of coordination, muscular fasciculations, convulsions, and even death by respiratory paralysis . These effects are primarily due to the toxin’s impact on neurotransmission and the resulting disruption of normal neurological function .

Action Environment

The action of Anatoxin-AS can be influenced by various environmental factors. For instance, the prevalence of harmful cyanobacterial blooms, which produce Anatoxin-AS, is increasing due to environmental changes such as rising temperatures and nutrient runoff . This increase in cyanobacterial blooms could lead to greater exposure to Anatoxin-AS, potentially increasing its impact on public health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable bicyclic amine with an acetylating agent, such as acetic anhydride, under acidic or basic conditions to form the desired ethanone derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-[(1S,6S)-9-Azabicyclo[4.2.1]non-2-en-2-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

1-[(1S,6S)-9-Azabicyclo[4.2.1]non-2-en-2-yl]ethanone has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-[(1S,6S)-9-Azabicyclo[4.2.1]non-2-en-2-yl]ethanone is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(12)9-4-2-3-8-5-6-10(9)11-8/h4,8,10-11H,2-3,5-6H2,1H3/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNXVBOIDPPRJJ-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCCC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CCC[C@H]2CC[C@@H]1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40919349
Record name Anatoxin-AS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92142-32-0
Record name Anatoxin-AS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092142320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anatoxin-AS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Anatoxin-a fumarate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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